

# Tetrasul's Effect on Non-Target Organisms: A Technical Whitepaper

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## Compound of Interest

Compound Name: *Tetrasul*

Cat. No.: *B1683111*

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## Executive Summary

**Tetrasul** is a non-systemic acaricide that functions through the inhibition of oxidative phosphorylation.[1] Its use has been largely discontinued in many regions, including a ban in Europe since 2002, due to concerns about its environmental persistence and potential for bioaccumulation.[1][2] This technical guide provides a comprehensive overview of the known effects of **Tetrasul** on various non-target organisms, based on publicly available data. It summarizes key toxicological endpoints, outlines standardized experimental protocols for ecotoxicity testing, and visualizes the compound's mechanism of action and a representative testing workflow. A significant finding of this review is the notable lack of comprehensive, publicly accessible data for many non-target organism groups, highlighting a critical gap in the ecotoxicological profile of this compound.

## Physicochemical Properties and Environmental Fate

**Tetrasul** is characterized by its low water solubility and high hydrophobicity, which suggests a strong tendency to adsorb to particulate matter and sediment in aquatic environments. These properties also indicate a high potential for bioaccumulation in organisms.[1]

## Effects on Non-Target Terrestrial Organisms

### Mammals

The acute toxicity of **Tetrasul** to mammals is reported to be low. The available data for rats is summarized below. However, there are moderate hazard alerts concerning its potential as an

endocrine disruptor and for causing reproduction/developmental effects.[1]

Table 1: Acute Oral Toxicity of **Tetrasul** in Mammals

Species	Endpoint	Value (mg/kg bw)	Classification	Source
Rat	Acute Oral LD <sub>50</sub>	> 3960	Low	AERU PPDB[1]

## Birds

There is a significant lack of publicly available data on the acute and chronic toxicity of **Tetrasul** to avian species. No LD<sub>50</sub> (median lethal dose) or LC<sub>50</sub> (median lethal concentration) values from standardized tests were found in the reviewed literature.

## Bees

No quantitative data on the acute contact or oral toxicity of **Tetrasul** to honeybees (*Apis mellifera*), bumblebees (*Bombus* spp.), or other bee species were found in publicly accessible databases.

## Soil Organisms

There is a notable absence of published studies detailing the effects of **Tetrasul** on key soil organisms such as earthworms (*Eisenia fetida*), other soil macroinvertebrates, and soil microorganisms.

## Effects on Non-Target Aquatic Organisms

### Fish

**Tetrasul** is classified as moderately toxic to fish based on acute toxicity studies.

Table 2: Acute Toxicity of **Tetrasul** to Freshwater Fish

Species	Endpoint	Value (mg/L)	Exposure Duration	Classification	Source
Oncorhynchus mykiss (Rainbow Trout)	Acute LC <sub>50</sub>	> 11.0	96 hours	Moderate	AERU PPDB[1]

## Aquatic Invertebrates

No definitive quantitative toxicity data, such as the 48-hour EC<sub>50</sub> for *Daphnia magna*, were available in the public domain at the time of this review.

## Algae

Publicly accessible ecotoxicological databases lack specific data on the effects of **Tetrasul** on the growth of freshwater algae and cyanobacteria.

## Mechanism of Action: Inhibition of Oxidative Phosphorylation

**Tetrasul**'s mode of action is the inhibition of oxidative phosphorylation.[1] This process is fundamental to cellular respiration in aerobic organisms. By disrupting the electron transport chain in mitochondria, **Tetrasul** interferes with the production of adenosine triphosphate (ATP), the primary energy currency of the cell. This disruption leads to cellular energy depletion and, ultimately, organismal death.

Mechanism of Action: Inhibition of Oxidative Phosphorylation by **Tetrasul**.

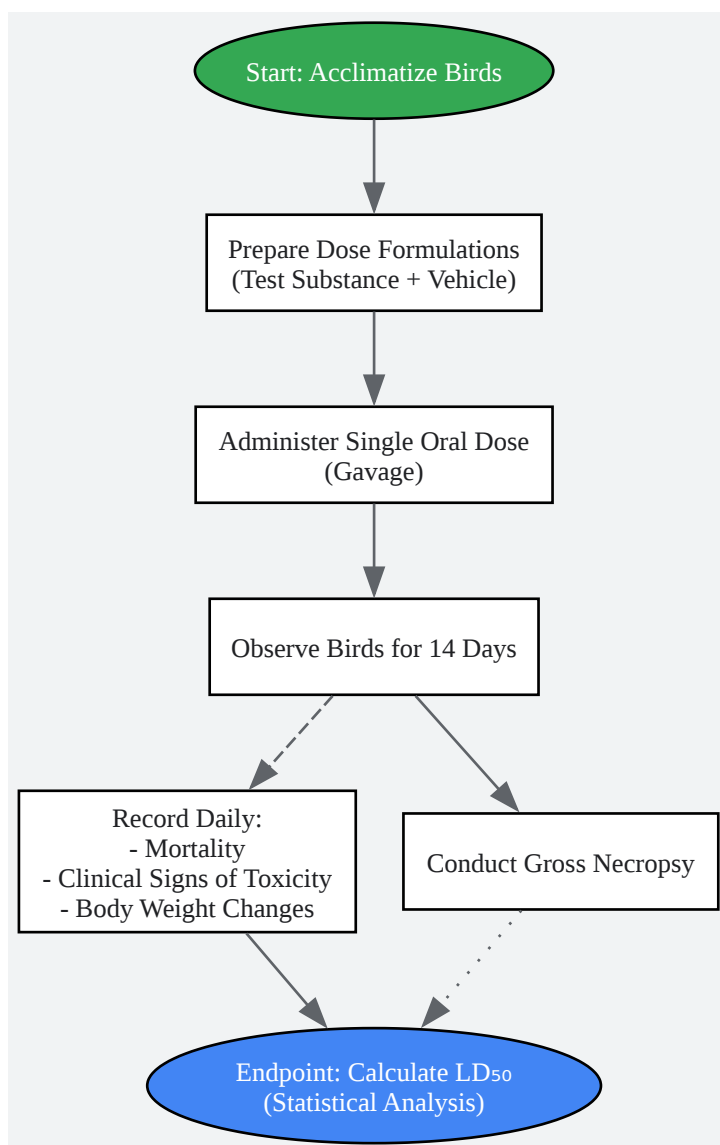
## Standardized Experimental Protocols

In the absence of specific published experimental designs for **Tetrasul**, this section outlines standard methodologies, based on OECD guidelines, for assessing the toxicity of chemical substances to key non-target organisms. These protocols represent the current standards for generating reliable ecotoxicological data.

## Avian Acute Oral Toxicity Test (OECD Guideline 223)

This test is designed to evaluate the acute oral toxicity of a substance to birds.[3][4][5][6][7]

- **Test Organisms:** Commonly used species include the Northern Bobwhite (*Colinus virginianus*) or the Japanese Quail (*Coturnix japonica*).
- **Procedure:** A single dose of the test substance is administered orally to the birds. The test offers three procedures: a limit test (a single high dose, typically 2000 mg/kg body weight), an LD<sub>50</sub>-only test, and an LD<sub>50</sub>-slope test which provides more detailed dose-response information.[5]
- **Dosing:** The substance is typically administered via gavage.
- **Observation Period:** Birds are observed for a period of at least 14 days.
- **Endpoints:** The primary endpoint is mortality, from which an LD<sub>50</sub> value is calculated. Sub-lethal effects, such as changes in behavior, appearance, and body weight, are also recorded.



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Generalized Workflow for an Avian Acute Oral Toxicity Test (OECD 223).

## Earthworm Acute Toxicity Test (OECD Guideline 207)

This protocol is used to determine the acute toxicity of substances to earthworms.[8][9][10][11][12]

- Test Organism: *Eisenia fetida* or *Eisenia andrei*.
- Procedure: The test involves exposing adult earthworms to the test substance mixed into a standardized artificial soil.

- **Dosing:** A range of at least five concentrations is tested in replicates. A control group is also maintained.
- **Observation Period:** The test duration is 14 days.
- **Endpoints:** Mortality is assessed at 7 and 14 days to calculate an LC<sub>50</sub>. Sub-lethal effects, such as changes in body weight and behavior, are also recorded.

## Daphnia magna Reproduction Test (OECD Guideline 211)

This is a chronic toxicity test that evaluates the impact of a substance on the reproductive output of *Daphnia magna*.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- **Test Organism:** *Daphnia magna* (<24 hours old at the start of the test).
- **Procedure:** Daphnids are exposed to a range of concentrations of the test substance in water over a 21-day period. The test medium is renewed periodically (semi-static or flow-through design).
- **Dosing:** A minimum of five concentrations is tested, with at least 10 replicate vessels per concentration, each containing one daphnid.
- **Endpoints:** The primary endpoint is the total number of live offspring produced per surviving parent daphnid. Parental mortality and mobility are also recorded. From this data, the No-Observed-Effect Concentration (NOEC) and the concentration causing a specified percent reduction in reproduction (e.g., EC<sub>50</sub>) are determined.

## Freshwater Alga and Cyanobacteria Growth Inhibition Test (OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater microalgae.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

- **Test Organisms:** Recommended species include *Pseudokirchneriella subcapitata* and *Desmodesmus subspicatus*.

- Procedure: Exponentially growing algal cultures are exposed to the test substance in a nutrient-rich medium for 72 hours under continuous light and controlled temperature.
- Dosing: At least five concentrations of the test substance are used, with three replicates per concentration.
- Endpoints: The primary endpoint is the inhibition of growth, measured as a reduction in the average specific growth rate or yield relative to the control. An EC<sub>50</sub> (median effective concentration) is calculated.

## Honeybee Acute Toxicity Tests (OECD Guidelines 213 & 214)

These guidelines describe laboratory methods to assess the acute oral and contact toxicity of substances to adult honeybees.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

- Test Organism: Adult worker honeybees (*Apis mellifera*).
- Procedure:
  - Oral (OECD 213): Bees are fed a sucrose solution containing the test substance.[\[23\]](#)[\[24\]](#)[\[26\]](#)
  - Contact (OECD 214): The test substance is applied directly to the dorsal thorax of anesthetized bees.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[27\]](#)
- Dosing: A range of at least five doses is tested for each exposure route, with a minimum of three replicates of 10 bees per dose.
- Observation Period: Mortality is typically recorded at 24 and 48 hours, but can be extended to 96 hours if mortality increases significantly between the 24 and 48-hour marks.[\[23\]](#)[\[25\]](#)
- Endpoints: The primary endpoint is mortality, used to calculate the LD<sub>50</sub> (in µg of active substance per bee). Sub-lethal effects are also noted.

## Conclusion and Data Gaps

The available data indicates that **Tetrasul** has low acute toxicity to mammals but is moderately toxic to fish.[1] Its physicochemical properties suggest a high potential for bioaccumulation.[1] A critical finding is the significant lack of publicly available ecotoxicological data for a wide range of non-target organisms, including birds, bees, aquatic invertebrates, and soil organisms. This absence of data prevents a comprehensive environmental risk assessment and underscores the need for further research to fully understand the ecological impact of this persistent acaricide. Researchers and drug development professionals should be aware of these data deficiencies when evaluating the environmental safety profile of this and similar compounds.

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